N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O3 and its molecular weight is 376.501. The purity is usually 95%.
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Scientific Research Applications
Arylpiperazine Derivatives and Serotonin Ligands
Research into arylpiperazine derivatives, including those similar in structure to N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has shown significant promise in the development of high-affinity serotonin ligands. These compounds demonstrate a capacity to interact selectively with 5-HT1A serotonin receptors, offering potential insights into new therapeutic agents for neurological and psychiatric disorders. One study highlighted derivatives with high affinity for these receptors, suggesting their utility in exploring serotonin's role in various biological processes and disease states (Glennon, Naiman, Lyon, & Titeler, 1988).
Antagonists at Serotonin Receptors
Further research has been conducted on compounds acting as selective antagonists at serotonin receptors, notably at both presynaptic and postsynaptic 5-HT1A receptors. For example, WAY100135, a phenylpiperazine derivative, has been identified as a selective antagonist, offering a model for studying serotonin's role in neurological pathways and its implications for therapeutic interventions in mental health conditions (Fletcher et al., 1993).
Chemical Synthesis and Molecular Structure
The chemical synthesis and molecular structure analysis of similar compounds have also been a significant area of application. Studies have detailed synthetic routes and structural determinations, providing foundational knowledge for the development of novel compounds with potential pharmacological applications. For instance, research on the hydrolysis of certain derivatives has contributed to understanding the chemical properties and reactions that define these molecules' functional applications in medicinal chemistry (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Ground-State Conformations and X-ray Crystallography
Investigations into the ground-state conformations of similar molecules, utilizing X-ray crystallography and molecular mechanics calculations, have yielded insights into the preferred conformations of these compounds. Such studies are crucial for understanding how molecular structure affects function and binding affinity, particularly in the design of new drugs and biochemical probes (Anderson, Tocher, Corrie, & Lunazzi, 1993).
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-20(2,3)22-19(26)18(25)21-14-17(24-12-10-23(4)11-13-24)15-6-8-16(27-5)9-7-15/h6-9,17H,10-14H2,1-5H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVDLRWTNVLTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.